BHQ-2 NHS

Descripción

Propiedades

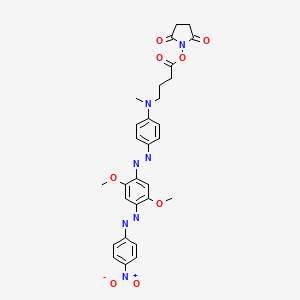

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N-methylanilino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N7O8/c1-34(16-4-5-29(39)44-35-27(37)14-15-28(35)38)21-10-6-19(7-11-21)30-32-23-17-26(43-3)24(18-25(23)42-2)33-31-20-8-12-22(13-9-20)36(40)41/h6-13,17-18H,4-5,14-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKREZFIUDGDHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3OC)N=NC4=CC=C(C=C4)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Quenching Mechanism of BHQ-2 NHS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core quenching mechanism of Black Hole Quencher®-2 (BHQ-2) N-hydroxysuccinimide (NHS) ester, a widely utilized dark quencher in the fields of molecular biology, diagnostics, and drug development. We will explore the dual quenching pathways it employs, provide key quantitative data, and present detailed experimental protocols for its application.

Understanding Fluorescence Quenching: The Role of Dark Quenchers

Fluorescence quenching is a process that decreases the quantum yield of fluorescence from a fluorophore. Dark quenchers, such as the BHQ family, are particularly advantageous as they do not possess native fluorescence, thereby minimizing background signal and enhancing the signal-to-noise ratio in fluorescence-based assays.[1][2] BHQ-2 is a polyaromatic-azo compound that functions as an efficient dark quencher for a broad range of fluorophores.[2]

The Dual Quenching Mechanism of BHQ-2

BHQ-2 operates through a combination of two primary quenching mechanisms: Förster Resonance Energy Transfer (FRET) and static (or contact) quenching.[2][3][4] The prevalence of each mechanism is influenced by factors such as the distance and orientation between the fluorophore and BHQ-2, as well as their intrinsic molecular properties.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers its energy to a proximal acceptor molecule (in this case, BHQ-2) through long-range dipole-dipole interactions.[3][5] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over 1-10 nanometers.[3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor.[3]

Several conditions must be met for efficient FRET to occur:

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor (BHQ-2).[5]

-

Proximity: The donor and acceptor must be in close proximity.[3]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor should be approximately parallel.

The energy absorbed by BHQ-2 via FRET is dissipated as heat, without the emission of a photon, contributing to its "dark" nature.[3][5]

Static (Contact) Quenching

Static quenching, also known as contact quenching, occurs when the fluorophore and quencher form a stable, non-fluorescent ground-state complex, often referred to as an intramolecular dimer.[4][5] This complex formation is typically driven by hydrophobic and electrostatic interactions between the planar aromatic structures of the fluorophore and BHQ-2.[5]

A key feature of static quenching is that it can occur even without significant spectral overlap between the fluorophore and the quencher.[6] The formation of this ground-state complex alters the absorption spectrum of the involved molecules and prevents the fluorophore from being excited.[6] Both FRET and static quenching can occur simultaneously, and the formation of a ground-state complex in close proximity can significantly enhance the overall quenching efficiency.[5]

BHQ-2 NHS Ester: Enabling Covalent Labeling

The NHS ester functionality of BHQ-2 allows for its covalent conjugation to primary amines (-NH2) on biomolecules such as proteins (at the N-terminus or on lysine (B10760008) residues) and amine-modified oligonucleotides. This reaction proceeds efficiently at a slightly alkaline pH (typically 8.3-8.5) and results in the formation of a stable amide bond.

Quantitative Data for BHQ-2

The following table summarizes the key quantitative properties of BHQ-2.

| Property | Value | Reference(s) |

| Maximum Absorption (λmax) | 579 nm | [7] |

| Quenching Range | 550 - 670 nm | [2][7] |

| Recommended Fluorophores | Quasar® 570, TAMRA, CAL Fluor® Red 590, CAL Fluor Red 610, ROX, CAL Fluor Red 635, Pulsar® 650, Quasar 670, Quasar 705 | [7] |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound Ester

This protocol provides a general procedure for the covalent labeling of proteins with this compound ester. Optimization may be required for specific proteins.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer (pH 8.3-8.5)

-

Gel filtration column (e.g., Sephadex G-25)

-

Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3-8.5

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

-

-

Prepare the this compound Ester Stock Solution:

-

Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive.

-

-

Calculate Molar Excess:

-

A molar excess of 8-20 fold of this compound ester to protein is a good starting point for optimization.

-

Example Calculation:

-

Protein: 2 mg of a 50 kDa protein (Molar mass = 50,000 g/mol )

-

Moles of protein = (2 x 10^-3 g) / (50,000 g/mol ) = 4 x 10^-8 mol

-

This compound Ester (Molar mass ≈ 600 g/mol )

-

For a 10-fold molar excess, moles of this compound = 10 * (4 x 10^-8 mol) = 4 x 10^-7 mol

-

Mass of this compound = (4 x 10^-7 mol) * (600 g/mol ) = 2.4 x 10^-4 g = 0.24 mg

-

-

-

Labeling Reaction:

-

Add the calculated volume of the this compound ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove unreacted this compound ester and byproducts by passing the reaction mixture over a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein. The labeled protein will typically elute first as a colored band.

-

Protocol 2: Labeling of Amino-Modified Oligonucleotides with this compound Ester

This protocol outlines the procedure for labeling oligonucleotides containing a primary amine modification.

Materials:

-

Amino-modified oligonucleotide

-

This compound ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.5)

-

Ethanol (B145695) (100% and 70%)

-

3 M Sodium acetate (B1210297)

-

Nuclease-free water

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amino-modified oligonucleotide in the 0.1 M Sodium bicarbonate buffer (pH 8.5) to a concentration of 1-5 mM.

-

-

Prepare the this compound Ester Stock Solution:

-

Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

-

Labeling Reaction:

-

Add a 5-10 fold molar excess of the this compound ester stock solution to the oligonucleotide solution.

-

Vortex the mixture and incubate at room temperature for 2-4 hours in the dark.

-

-

Purification by Ethanol Precipitation:

-

Add 1/10th volume of 3 M Sodium acetate to the reaction mixture.

-

Add 3 volumes of cold 100% ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

Wash the pellet with cold 70% ethanol and centrifuge again.

-

Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

-

-

Optional: HPLC Purification:

-

For higher purity, the labeled oligonucleotide can be purified using reverse-phase HPLC.

-

Visualizing the Mechanisms and Reactions

NHS Ester Labeling Reaction

Caption: Covalent labeling of a biomolecule with this compound ester.

FRET Quenching Mechanism

Caption: Energy transfer pathway in FRET-based quenching by BHQ-2.

Static (Contact) Quenching Mechanism

Caption: Formation of a non-fluorescent ground-state complex in static quenching.

References

- 1. researchgate.net [researchgate.net]

- 2. BHQ-2 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BHQ2 Oligonucleotide Modification [biosyn.com]

Unveiling the Dark Quencher: A Technical Guide to BHQ-2 NHS Ester

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Chemical Properties and Applications of Black Hole Quencher™-2 (BHQ-2) NHS Ester.

This in-depth guide provides a thorough examination of the chemical properties, experimental protocols, and diverse applications of BHQ-2 NHS ester, a critical tool in fluorescence-based detection methodologies. This document is intended to serve as a core reference for professionals in the fields of life sciences and drug development, offering detailed data and procedural insights to facilitate its effective implementation in research and diagnostic applications.

Core Chemical Properties of this compound Ester

Black Hole Quencher™-2 (BHQ-2) is a highly efficient dark quencher renowned for its broad absorption spectrum and lack of native fluorescence. These characteristics make it an ideal quenching partner for a wide array of fluorophores, minimizing background fluorescence and maximizing the signal-to-noise ratio in various assays. The N-hydroxysuccinimide (NHS) ester functional group allows for its covalent conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.

Below is a summary of the key quantitative properties of this compound ester, compiled from various technical datasheets.

| Property | Value | References |

| Molecular Formula | C₂₉H₂₉N₇O₈ | [1][2] |

| Molecular Weight | 603.59 g/mol | [1][2] |

| Appearance | Dark purple solid | [2] |

| Maximum Absorption (λmax) | 579 nm | [2] |

| Quenching Range | 560 - 670 nm | [1][3] |

| Extinction Coefficient (at λmax) | 38,000 M⁻¹cm⁻¹ | [2] |

| Solubility | DMSO, DMF | [3] |

Table 1: Quantitative Chemical Properties of this compound Ester

Compatible Fluorophores:

The broad quenching range of BHQ-2 makes it compatible with a variety of commonly used fluorophores that emit in the orange to far-red region of the spectrum. This includes, but is not limited to:

-

Cy3

-

Cy5

-

ROX

-

Texas Red

-

Alexa Fluor 546, 555, 594, 633, 647

-

IRDye 650

Experimental Protocols

The covalent labeling of biomolecules with this compound ester is a straightforward yet critical procedure. The following sections provide detailed methodologies for the conjugation of this compound ester to proteins (specifically antibodies) and amine-modified oligonucleotides.

Protocol for Labeling Antibodies with this compound Ester

This protocol outlines the steps for the covalent conjugation of this compound ester to primary amines (e.g., lysine (B10760008) residues) on antibodies.

Materials:

-

Antibody (BSA-free)

-

This compound ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃) solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS.

-

Add 1 M NaHCO₃ to the antibody solution to adjust the pH to 8.0-8.5. A final bicarbonate concentration of 50-100 mM is recommended.[4]

-

-

This compound Ester Solution Preparation:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound ester in anhydrous DMSO or DMF.[5]

-

-

Conjugation Reaction:

-

Add the this compound ester solution to the antibody solution. The molar ratio of NHS ester to antibody may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.[4]

-

-

Purification of the Labeled Antibody:

-

Remove the unreacted this compound ester and byproducts using a desalting column equilibrated with PBS.

-

Collect the fractions containing the labeled antibody. The protein concentration and degree of labeling can be determined spectrophotometrically.

-

Protocol for Labeling Amine-Modified Oligonucleotides with this compound Ester

This protocol describes the conjugation of this compound ester to a primary amine-modified oligonucleotide.

Materials:

-

Amine-modified oligonucleotide

-

This compound ester

-

Anhydrous DMSO or DMF

-

0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

Reaction tubes

-

HPLC system for purification

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the amine-modified oligonucleotide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-5 mM.

-

-

This compound Ester Solution Preparation:

-

Prepare a 10 mg/mL stock solution of this compound ester in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the this compound ester solution to the oligonucleotide solution.

-

Mix thoroughly and incubate for 1-2 hours at room temperature in the dark.

-

-

Purification of the Labeled Oligonucleotide:

-

Purify the BHQ-2 labeled oligonucleotide by reverse-phase HPLC.

-

Column: C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

-

Mobile Phase B: Acetonitrile (B52724)

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes) is typically used to elute the labeled oligonucleotide. The exact gradient may require optimization based on the length and sequence of the oligonucleotide.

-

Monitor the elution at 260 nm (for the oligonucleotide) and ~579 nm (for BHQ-2). The labeled oligonucleotide will absorb at both wavelengths.

-

Collect the desired peak and lyophilize.

-

Visualizing Molecular Interactions and Processes

This compound ester is a cornerstone in the design of quenched fluorescent probes for studying a variety of biological processes. The following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows of these applications.

Chemical Reaction of this compound Ester with a Primary Amine

General Workflow for Biomolecule Labeling and Purification

Signaling Pathway: Protease Activity Detection Using a FRET Probe

Fluorescence Resonance Energy Transfer (FRET) probes are powerful tools for detecting enzyme activity. A common design involves a fluorophore and a quencher linked by a peptide sequence that is a substrate for a specific protease. In the intact probe, the quencher (BHQ-2) is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This principle is widely used in assays for proteases such as caspases and matrix metalloproteinases (MMPs), which are key players in apoptosis and tissue remodeling, respectively.[6][7][8]

Applications in Research and Development

The unique properties of this compound ester have led to its widespread adoption in various molecular biology and diagnostic applications.

Real-Time Quantitative PCR (qPCR)

BHQ-2 is commonly used as the 3' quencher in dual-labeled hydrolysis probes, such as TaqMan® probes .[9][10] In this format, a fluorophore is attached to the 5' end of an oligonucleotide probe that is complementary to the target sequence. During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the fluorophore from the BHQ-2 quencher and leading to a detectable increase in fluorescence that is proportional to the amount of amplified product.

Molecular Beacons

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends.[11][12] In the absence of a target, the hairpin structure brings the fluorophore and BHQ-2 into close proximity, quenching the fluorescence. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescent signal. This mechanism allows for the specific detection of nucleic acids in homogenous solutions and in living cells.[11][12]

Protease Activity Assays

As illustrated in the signaling pathway diagram, FRET probes incorporating BHQ-2 are invaluable for monitoring the activity of specific proteases.[6][7][8] These assays are crucial for studying cellular processes like apoptosis, inflammation, and cancer metastasis, and for screening potential therapeutic inhibitors of proteases.

Conclusion

This compound ester is an indispensable tool for researchers and scientists in the life sciences and drug discovery sectors. Its robust quenching efficiency, broad compatibility with fluorophores, and straightforward conjugation chemistry make it a versatile component in the design of sensitive and specific fluorescence-based assays. This guide provides the essential technical information and protocols to facilitate the successful application of this compound ester in a wide range of research and development endeavors.

References

- 1. This compound | 916753-62-3 | Data Sheet | BioChemPartner [biochempartner.com]

- 2. BHQ-2 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. furthlab.xyz [furthlab.xyz]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Membrane-bound FRET probe visualizes MMP12 activity in pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eatsonfeetsresources.org [eatsonfeetsresources.org]

- 11. MicroRNA Detection Using a Double Molecular Beacon Approach: Distinguishing Between miRNA and Pre-miRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Beacons: Powerful Tools for Imaging RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Black Hole Quencher-2 (BHQ-2): Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Black Hole Quencher-2 (BHQ-2) is a highly efficient dark quencher widely utilized in the design of fluorescent probes for a variety of applications in molecular biology, diagnostics, and drug development. As a non-fluorescent chromophore, BHQ-2 effectively absorbs the energy from a fluorescent dye and dissipates it as heat, leading to a significant reduction in background fluorescence and an improved signal-to-noise ratio in fluorescence-based assays.[1][2][] This technical guide provides an in-depth overview of the spectral properties of BHQ-2, its mechanism of action, and detailed experimental protocols for its use.

Core Properties of BHQ-2

BHQ-2 is characterized by its broad and intense absorption spectrum in the orange to far-red region of the visible spectrum.[4] This makes it an ideal quenching partner for a wide range of fluorophores that emit in this range. Unlike fluorescent quenchers, BHQ-2 itself has no native fluorescence, which is a key advantage in minimizing background signal and enabling multiplexing capabilities.[][5][6]

Quantitative Data Summary

The key physical and spectral properties of BHQ-2 are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Absorbance Maximum (λmax) | 579 nm | [1][7][8] |

| Quenching Range | 550 - 670 nm | [1][5][7][9] |

| Molar Extinction Coefficient (ε) | 38,000 L·mol⁻¹·cm⁻¹ at λmax | [8][9] |

| Molecular Weight | 493.49 g/mol (for BHQ-2) | [8] |

| 603.6 g/mol (for BHQ-2 Carboxylic Acid, SE) | [9] | |

| Chemical Formula | C₂₄H₂₅N₆O₆ (for BHQ-2) | [8] |

| C₂₉H₂₉N₇O₈ (for BHQ-2 Carboxylic Acid, SE) | [9] | |

| Appearance | Dark purple solid | [9] |

Mechanism of Fluorescence Quenching

BHQ-2 quenches fluorescence through a combination of two primary mechanisms: Förster Resonance Energy Transfer (FRET) and static (or contact) quenching.[2][8]

-

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule (the quencher) without the emission of a photon.[2][6] The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.[1]

-

Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent ground-state complex.[][10] This mechanism contributes to the high quenching efficiency of BHQ dyes.

Figure 1: Förster Resonance Energy Transfer (FRET) from a donor fluorophore to BHQ-2.

Applications in Research and Drug Development

The excellent quenching efficiency and lack of native fluorescence make BHQ-2 a valuable tool in numerous molecular assays.[1][7]

-

Quantitative PCR (qPCR): BHQ-2 is commonly used in dual-labeled probes, such as TaqMan probes, for real-time qPCR.[7] In these probes, a fluorophore is attached to the 5' end and BHQ-2 to the 3' end. When the probe is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. During PCR, the probe hybridizes to the target DNA sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.

-

Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends. In the absence of a target, the hairpin structure keeps the fluorophore and quencher close, quenching the fluorescence. Hybridization to a complementary target sequence forces the hairpin to open, separating the fluorophore and quencher and restoring fluorescence.[11]

-

Nucleic Acid Hybridization Assays: BHQ-2 is used in various FRET-based probes to detect specific DNA or RNA sequences.[7]

-

Enzyme Activity Assays: Probes incorporating a fluorophore and BHQ-2 can be designed to be cleaved by specific enzymes. The resulting increase in fluorescence can be used to quantify enzyme activity.

Figure 2: Workflow of a TaqMan qPCR assay using a BHQ-2 quenched probe.

Experimental Protocols

Measuring the Absorbance Spectrum of BHQ-2

This protocol outlines the general steps for measuring the absorbance spectrum of a BHQ-2 labeled oligonucleotide using a spectrophotometer.

Materials:

-

BHQ-2 labeled oligonucleotide of known concentration

-

Appropriate buffer solution (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0)

-

Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a Blank: Fill a clean cuvette with the same buffer solution that your BHQ-2 labeled oligonucleotide is dissolved in. This will serve as your reference.

-

Calibrate the Spectrophotometer: Place the blank cuvette in the spectrophotometer and perform a blank measurement to zero the instrument across the desired wavelength range.[12]

-

Prepare the Sample: Dilute the BHQ-2 labeled oligonucleotide in the buffer to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Measure the Absorbance: Empty the blank cuvette, rinse it with a small amount of your sample solution, and then fill it with the sample. Place the sample cuvette in the spectrophotometer and measure the absorbance spectrum, typically from 400 nm to 700 nm.[13][14]

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax), which should be around 579 nm for BHQ-2.[1]

Figure 3: Experimental workflow for measuring the absorbance spectrum of BHQ-2.

Fluorescence Quenching Assay

This protocol provides a method to assess the quenching efficiency of BHQ-2 on a compatible fluorophore.

Materials:

-

Dual-labeled probe (fluorophore at one end, BHQ-2 at the other)

-

Complementary target oligonucleotide

-

Non-complementary oligonucleotide (negative control)

-

Hybridization buffer (e.g., saline-sodium citrate (B86180) buffer)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare Samples:

-

Probe only: Dilute the dual-labeled probe to a final concentration in hybridization buffer.

-

Probe + Target: Mix the dual-labeled probe with an excess of the complementary target oligonucleotide in hybridization buffer.

-

Probe + Negative Control: Mix the dual-labeled probe with an excess of the non-complementary oligonucleotide in hybridization buffer.

-

-

Incubation: Incubate all samples at the appropriate hybridization temperature for a sufficient amount of time to allow for annealing.

-

Fluorescence Measurement:

-

Set the fluorometer to the excitation and emission wavelengths of the fluorophore.

-

Measure the fluorescence intensity of each sample.

-

-

Data Analysis:

-

The "Probe only" sample should have low fluorescence due to quenching by BHQ-2.

-

The "Probe + Target" sample should exhibit a significant increase in fluorescence as hybridization separates the fluorophore and quencher.

-

The "Probe + Negative Control" sample should show minimal change in fluorescence compared to the "Probe only" sample.

-

Calculate the quenching efficiency using the formula: Quenching Efficiency (%) = (1 - (F_quenched / F_unquenched)) * 100 where F_quenched is the fluorescence of the "Probe only" sample and F_unquenched is the fluorescence of the "Probe + Target" sample.

-

Compatible Fluorophores

The broad absorption spectrum of BHQ-2 makes it compatible with a variety of fluorophores that emit in the yellow-orange to far-red region. The efficiency of quenching is greatest when there is significant overlap between the fluorophore's emission spectrum and BHQ-2's absorption spectrum.[1]

| Fluorophore | Emission Maxima (λem) | Quenched by BHQ-2 |

| TAMRA | ~580 nm | Yes |

| ROX | ~605 nm | Yes |

| CAL Fluor Red 590 | ~590 nm | Yes |

| CAL Fluor Red 610 | ~610 nm | Yes |

| Cy3.5 | ~596 nm | Yes |

| Texas Red | ~615 nm | Yes |

| Quasar 670 | ~667 nm | Yes |

| Cy5 | ~665 nm | Yes |

This table provides a general guide; optimal fluorophore-quencher pairing may vary depending on the specific application and experimental conditions.

Conclusion

BHQ-2 is a robust and versatile dark quencher that plays a critical role in modern molecular diagnostics and life science research. Its broad absorption spectrum, high quenching efficiency, and lack of native fluorescence provide significant advantages for the development of sensitive and specific fluorescence-based assays. By understanding its spectral properties and mechanisms of action, researchers can effectively leverage BHQ-2 to design innovative tools for a wide range of applications, from gene expression analysis to high-throughput drug screening.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BHQ-2 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 6. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]

- 7. Gene Link Modifications - BHQ-2-3' [genelink.com]

- 8. BHQ-2 Dark Quencher, abs 560-670 nm; 3' Modification-7369 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 9. BHQ-2 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]

- 10. BHQ-2 Amine | LGC, Biosearch Technologies [biosearchtech.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. bowdoin.edu [bowdoin.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

BHQ-2 as a Dark Quencher: A Technical Guide for Researchers

An In-depth Exploration of Black Hole Quencher™ 2 for Advanced Molecular Applications

Black Hole Quencher-2 (BHQ-2) has established itself as a cornerstone in the design of fluorescent probes for a wide array of applications in molecular biology, diagnostics, and drug development. As a non-fluorescent "dark" quencher, BHQ-2 effectively absorbs the emission energy from a proximal fluorophore and dissipates it as heat, leading to a significant reduction in background fluorescence and a corresponding increase in signal-to-noise ratios in various assays.[1][2][3][4] This technical guide provides a comprehensive overview of BHQ-2, including its core properties, mechanism of action, and detailed protocols for its application, tailored for researchers, scientists, and professionals in drug development.

Core Principles of BHQ-2

Photophysical and Chemical Properties

BHQ-2 is an aromatic azo compound characterized by a broad and intense absorption spectrum in the visible range, making it a versatile quencher for a variety of fluorophores.[5] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Black Hole Quencher®-2 | [6] |

| Molecular Formula | C24H25N6O6 | [6] |

| Molecular Weight | 493.49 g/mol | [6] |

| Absorption Maximum (λmax) | ~579 nm | [2][6][7] |

| Effective Quenching Range | 550 - 670 nm | [6][8][9] |

| Extinction Coefficient at λmax | ~38,000 M⁻¹cm⁻¹ | [6] |

| Fluorescence Emission | None (Dark Quencher) | [1][2][3] |

Mechanism of Quenching

BHQ-2 primarily utilizes two mechanisms to quench fluorescence: Förster Resonance Energy Transfer (FRET) and static (contact) quenching.[9]

-

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule (the quencher) without the emission of a photon.[1][10] The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the distance between the two molecules.[10] The broad absorption spectrum of BHQ-2 provides excellent spectral overlap with a wide range of fluorophores.[1][9]

-

Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[9] This complex is often stabilized by hydrophobic and electrostatic interactions.[9] Static quenching can be highly efficient, even for fluorophore-quencher pairs where FRET is not the dominant mechanism.[9]

The combination of these two mechanisms contributes to the high quenching efficiency of BHQ-2.[9]

Diagram of Quenching Mechanisms

Caption: General principle of fluorescence quenching and restoration with BHQ-2.

Advantages of BHQ-2 as a Dark Quencher

The use of BHQ-2 offers several distinct advantages over traditional fluorescent quenchers like TAMRA:

-

No Native Fluorescence: BHQ-2 is a true dark quencher and does not emit any fluorescence of its own. This eliminates background signal from the quencher, leading to a higher signal-to-noise ratio and increased assay sensitivity.[1][8][9] In contrast, fluorescent quenchers like TAMRA have their own emission spectra, which can lead to crosstalk and complicate data analysis.[8][9]

-

Broad Quenching Range: The wide absorption spectrum of BHQ-2 allows it to effectively quench a broad range of fluorophores with emission maxima from the orange to the far-red region of the spectrum.[1][3][8] This versatility simplifies the design of multiplex assays.[1][8]

-

High Quenching Efficiency: Through a combination of FRET and static quenching, BHQ-2 provides highly efficient quenching, resulting in very low background fluorescence.[1][9]

-

Increased Photostability: BHQ-2 exhibits good photostability and is resistant to degradation during oligonucleotide synthesis and deprotection steps, ensuring consistent performance.[1]

-

Reduced Intra-Assay Variability: Studies have shown that the use of BHQ quenchers can lead to a significant decrease in intra-assay variability compared to fluorescent quenchers like TAMRA.[8]

Applications of BHQ-2

BHQ-2 is a versatile tool used in the design of various types of fluorescent probes for nucleic acid detection and quantification.

Hydrolysis Probes (e.g., TaqMan® Probes)

This is the most common application for BHQ-2. In a hydrolysis probe, a fluorophore is attached to the 5' end of an oligonucleotide and BHQ-2 is attached to the 3' end.[2][11] When the probe is intact, the quencher is in close proximity to the fluorophore, and fluorescence is quenched. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.[11]

Workflow for qPCR using a BHQ-2 Hydrolysis Probe

Caption: The cyclical process of a qPCR assay using a hydrolysis probe.

Molecular Beacons

Molecular Beacons are hairpin-shaped oligonucleotide probes with a central loop sequence complementary to the target nucleic acid. A fluorophore is attached to one end of the stem and BHQ-2 to the other. In the absence of the target, the hairpin structure keeps the fluorophore and quencher in close proximity, quenching the fluorescence. Upon hybridization to the target, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescent signal.[2][7]

Scorpion® Primers

Scorpion® primers are bifunctional molecules that contain a PCR primer covalently linked to a probe element.[7][12][13] The probe element has a hairpin loop structure with a fluorophore at the 5' end and a quencher at the 3' end.[12] After the primer is extended during PCR, the probe element can hybridize to the newly synthesized strand, which opens the hairpin and separates the fluorophore and quencher, leading to a signal.[13]

Quantitative Data

Compatible Fluorophores and Recommended Pairings

The broad absorption spectrum of BHQ-2 makes it an excellent quencher for a variety of fluorophores that emit in the orange to far-red region of the spectrum.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher |

| TAMRA | ~557 | ~583 | BHQ-2 |

| ROX | ~586 | ~610 | BHQ-2 |

| Cy3 | ~549 | ~566 | BHQ-2 |

| Texas Red® | ~583 | ~603 | BHQ-2 |

| Cy5 | ~646 | ~669 | BHQ-2 |

| Quasar® 670 | ~647 | ~670 | BHQ-2 |

| CAL Fluor® Red 590 | ~569 | ~591 | BHQ-2 |

| CAL Fluor® Red 610 | ~590 | ~610 | BHQ-2 |

| CAL Fluor® Red 635 | ~618 | ~637 | BHQ-2 |

Note: This table provides general recommendations. Optimal fluorophore-quencher pairing may vary depending on the specific application and instrumentation.

Quenching Efficiency and Signal-to-Noise Ratio

While comprehensive quantitative data across all fluorophores is proprietary to manufacturers, published studies and technical notes provide valuable insights into the high efficiency of BHQ-2. For instance, BHQ dyes have been shown to quench Cy5 with approximately 96% efficiency, a significant improvement over older quenchers like Dabcyl (84%).[14][15] The use of BHQ-2 consistently results in a higher signal-to-noise ratio compared to fluorescent quenchers due to the elimination of background fluorescence from the quencher itself.[1][7] Double-quenched probes, which incorporate an internal quencher in addition to the 3'-BHQ-2, can further enhance quenching efficiency and signal-to-noise, particularly for longer probes (>30 bases).[11][16]

Experimental Protocols

Design of BHQ-2 Labeled Hydrolysis Probes

-

Probe Length: Typically 20-30 nucleotides. Probes longer than 30 bases may exhibit reduced quenching efficiency unless a double-quenched format is used.[17][18]

-

Melting Temperature (Tm): The probe Tm should be 5-10 °C higher than the primer Tm to ensure the probe is bound to the target before the primers are extended.

-

GC Content: Aim for a GC content between 30-80%.

-

Sequence Considerations: Avoid runs of identical nucleotides, especially four or more consecutive guanines. Do not place a guanine (B1146940) at the 5' end, as it can quench the fluorescence of some reporter dyes.[17]

General Protocol for qPCR using BHQ-2 Probes

This protocol is a general guideline and may require optimization for specific assays.

-

Reaction Setup:

-

Prepare a master mix containing an appropriate PCR buffer, dNTPs, MgCl₂, Taq DNA polymerase, forward primer, reverse primer, and the BHQ-2 labeled probe.

-

The final concentration of primers is typically 300-900 nM, and the probe concentration is 100-250 nM.

-

Add the template DNA to the master mix. Include appropriate no-template controls (NTCs) and positive controls.

-

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 2-10 minutes to activate the polymerase and denature the DNA.

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 10-30 seconds.

-

Annealing/Extension: 60-65°C for 30-60 seconds. (Fluorescence data is collected during this step).

-

-

Logical Workflow for Probe Design and qPCR Experiment

Caption: From in silico design to experimental data analysis in a typical qPCR workflow.

Solid-Phase Synthesis of BHQ-2 Labeled Oligonucleotides

The synthesis of BHQ-2 labeled oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite (B1245037) chemistry.

-

Support Selection: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the 3'-most nucleotide is attached. For 3'-BHQ-2 labeling, a BHQ-2-functionalized CPG is used.[19]

-

Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction through a series of four repeated steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with a mild acid.

-

Coupling: Addition of the next phosphoramidite monomer to the free 5'-hydroxyl group. For internal labeling, a BHQ-2-modified phosphoramidite can be used.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent.

-

-

5' Labeling: If a 5' fluorophore is desired, a phosphoramidite of the fluorophore is coupled in the final synthesis cycle.

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed, typically using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Purification: The final product is purified, commonly by High-Performance Liquid Chromatography (HPLC), to remove any truncated or failed sequences.[10]

-

Quality Control: The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.[10]

Troubleshooting

Common issues encountered when using BHQ-2 probes and potential solutions are outlined below.

| Issue | Potential Cause(s) | Troubleshooting Steps |

| No or Low Signal | - Incorrect probe design (e.g., low Tm, secondary structure).- Suboptimal reaction conditions.- Degradation of the probe or fluorophore.- Instrument settings incorrect for the fluorophore. | - Re-evaluate probe design using oligo analysis software.- Optimize annealing temperature and component concentrations.- Ensure proper storage of probes (protected from light, avoid multiple freeze-thaw cycles).- Verify instrument calibration and filter sets.[17][20] |

| High Background Fluorescence | - Inefficient quenching (probe too long).- Probe degradation.- Contamination. | - For probes >30 bases, consider an internal quencher or a double-quenched probe.- Check probe integrity via HPLC or PAGE.- Use fresh reagents and dedicated pipettes.[18][20] |

| Non-specific Amplification | - Primer-dimer formation.- Suboptimal annealing temperature. | - Redesign primers.- Increase annealing temperature.- Optimize primer concentrations. |

| Drifting Baseline | - Probe degradation by contaminants (e.g., DTT from reverse transcription).- Photobleaching of the fluorophore. | - Purify cDNA before qPCR.- Minimize exposure of reagents and reactions to light.[21] |

This guide provides a foundational understanding of BHQ-2 as a dark quencher. For specific applications and advanced troubleshooting, consulting the manufacturer's technical documentation and peer-reviewed literature is recommended.

References

- 1. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]

- 2. BHQ-2-3' Oligo Modifications from Gene Link [genelink.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. researchgate.net [researchgate.net]

- 6. BHQ-2 Dark Quencher, abs 560-670 nm; 3' Modification-7369 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. BHQ-2-5' Oligo Modifications from Gene Link [genelink.com]

- 8. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | AAT Bioquest [aatbio.com]

- 9. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 10. BHQ2 Oligonucleotide Modification [biosyn.com]

- 11. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 12. biocat.com [biocat.com]

- 13. Scorpions Primers | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. izasascientific.com [izasascientific.com]

- 17. I am not getting any signal generation with my BHQ™ Probe. What might cause this? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 18. blog.biosearchtech.com [blog.biosearchtech.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. I am having a problem with background drift with my BHQ™ Probe. What might the cause be? | LGC Biosearch Technologies [oligos.biosearchtech.com]

The Principle of FRET with BHQ-2 Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of Förster Resonance Energy Transfer (FRET) with a specific focus on the application of Black Hole Quencher™ 2 (BHQ-2) probes. It is designed to serve as a technical resource, offering detailed information on the underlying mechanisms, quantitative data for experimental design, step-by-step protocols for practical implementation, and insights into the application of this technology in research and drug development.

Core Principles of Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule, when they are in close proximity, typically within 1-10 nanometers.[1] Upon excitation of the donor fluorophore with a light source, the energy can be transferred to the acceptor molecule without the emission of a photon.[2] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an extremely sensitive tool for measuring molecular distances and interactions.[2]

Several key conditions must be met for FRET to occur:

-

Proximity: The donor and acceptor molecules must be in close proximity (typically 10–100 Å).[3]

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor molecule.[3]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.[3]

The Role of Black Hole Quencher 2 (BHQ-2)

Traditional FRET assays often use a fluorescent acceptor, which can lead to background fluorescence and complicate data analysis.[4] Black Hole Quenchers (BHQs) are a class of dark quenchers that absorb the energy from the donor fluorophore but do not emit it as light, instead dissipating the energy as heat.[1] This property of BHQ dyes eliminates the problem of background fluorescence, leading to a higher signal-to-noise ratio.[5]

BHQ-2 is a highly efficient dark quencher with a broad absorption spectrum in the range of 559-670 nm.[6] This makes it an ideal quenching partner for a wide range of fluorophores that emit in the orange to red region of the spectrum, such as Cy3, Cy5, ROX, and TAMRA.[7][8]

BHQ dyes employ a dual quenching mechanism, combining FRET with static (or contact) quenching.[6] Static quenching occurs when the fluorophore and quencher form a non-fluorescent ground-state complex, which further enhances the overall quenching efficiency.[6]

Quantitative Data for BHQ-2 FRET Probes

The selection of an appropriate donor fluorophore is critical for the success of a FRET assay. The following tables provide quantitative data to aid in the design of experiments using BHQ-2 probes.

Table 1: Spectral Properties of BHQ-2 and Recommended Donor Fluorophores

| Feature | BHQ-2 | Cy3 | Cy5 | ROX | TAMRA |

| Maximum Absorption (λmax) | 579 nm | 550 nm | 649 nm | 575 nm | 555 nm |

| Absorption Range | 559-670 nm | 540-560 nm | 640-660 nm | 565-585 nm | 545-565 nm |

| Maximum Emission (λem) | N/A (Dark Quencher) | 570 nm | 670 nm | 602 nm | 580 nm |

| Recommended Quencher | N/A | BHQ-2 | BHQ-2 | BHQ-2 | BHQ-2 |

Data compiled from multiple sources.

Table 2: Förster Distances (R₀) for Common BHQ-2 FRET Pairs

The Förster distance (R₀) is the distance at which the FRET efficiency is 50%. It is a critical parameter for designing FRET-based assays.

| Donor Fluorophore | Acceptor | Förster Distance (R₀) in Å |

| Cy3 | BHQ-2 | ~50 Å |

| TAMRA | BHQ-2 | ~45 Å |

| ROX | BHQ-2 | ~60 Å |

| Cy5 | BHQ-2 | ~65 Å |

Note: Förster distances are approximate and can be influenced by the specific molecular context and buffer conditions. These values are intended as a guide for initial experimental design.[1]

Table 3: Quenching Efficiency of BHQ-2 with Various Fluorophores

| Fluorophore | Quenching Efficiency with BHQ-2 |

| Cy3 | High |

| TAMRA | High |

| ROX | High |

| Cy5 | High |

BHQ-2 is an effective quencher for fluorophores emitting in the 550-650 nm range.[9]

Experimental Protocols

This section provides a generalized, step-by-step protocol for a FRET-based protease activity assay using a BHQ-2 probe. This protocol can be adapted for other applications, such as nucleic acid hybridization or drug screening.

FRET-Based Protease Activity Assay

This assay measures the activity of a specific protease by monitoring the cleavage of a peptide substrate labeled with a donor fluorophore and a BHQ-2 quencher. Cleavage of the substrate separates the donor and quencher, leading to an increase in fluorescence.

Materials:

-

FRET peptide substrate (custom-synthesized with a donor fluorophore and BHQ-2 at opposite ends of a protease-specific cleavage sequence)

-

Protease of interest

-

Assay buffer (optimized for the specific protease)

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Reconstitute the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution (typically 1-10 mM).

-

Prepare a stock solution of the protease in an appropriate buffer.

-

Prepare the assay buffer and bring it to the optimal temperature for the protease's activity.

-

-

Assay Setup:

-

Dilute the FRET peptide substrate in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Pipette the diluted substrate solution into the wells of the 96-well black microplate.

-

Include the following control wells:

-

Negative Control: Substrate in assay buffer without the protease.

-

Positive Control (Optional): Pre-cleaved substrate or a known amount of the free fluorophore to determine the maximum possible fluorescence signal.

-

-

-

Initiation of Reaction:

-

Add the protease solution to the appropriate wells to initiate the cleavage reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence microplate reader.

-

Set the excitation and emission wavelengths appropriate for the donor fluorophore.

-

Measure the fluorescence intensity at regular time intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control) from all readings.

-

Plot the fluorescence intensity as a function of time.

-

The initial rate of the reaction, which is proportional to the protease activity, can be determined from the linear portion of the curve.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to FRET and BHQ-2 probes.

Caption: The principle of FRET with a BHQ-2 quencher.

Caption: Experimental workflow for a FRET-based protease assay.

Caption: Signaling pathway of MMP activation monitored by a FRET probe.

Applications in Research and Drug Development

FRET assays using BHQ-2 probes have a wide range of applications in both basic research and drug development.

-

Enzyme Activity Assays: As detailed in the protocol above, these probes are widely used to measure the activity of various enzymes, particularly proteases, kinases, and nucleases.[10] The high signal-to-noise ratio makes them ideal for high-throughput screening of enzyme inhibitors.[11]

-

Nucleic Acid Hybridization: Molecular beacons, which are hairpin-shaped oligonucleotides with a fluorophore and a quencher, use FRET to detect specific DNA or RNA sequences.[1] In the closed state, the fluorophore is quenched by the BHQ-2. Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescence signal.

-

Drug Screening: FRET-based assays are well-suited for high-throughput screening (HTS) to identify potential drug candidates that modulate the activity of a target protein or disrupt a specific protein-protein interaction.[3][12] The homogenous nature of the assay (no washing steps required) and its sensitivity make it a powerful tool in drug discovery.

-

Monitoring Signaling Pathways: Genetically encoded FRET biosensors can be designed to monitor the activity of specific signaling molecules within living cells. For example, a FRET biosensor can be designed to report on the phosphorylation state of a protein in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, providing real-time information on cellular responses to stimuli.[13][14]

References

- 1. benchchem.com [benchchem.com]

- 2. R<0> values for some Alexa Fluor dyes—Table 1.6 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. FRET two-hybrid assay-based target drug screening in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Simultaneous Visualization of Pro-tumorigenic Src and MT1-MMP Activities with Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. BHQ2 Oligonucleotide Modification [biosyn.com]

- 9. EGFR signaling and pharmacology in oncology revealed with innovative BRET-based biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resource for FRET-Based Biosensor Optimization - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of BHQ-2 NHS Ester in Nucleic Acid Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and diagnostics, the precise and sensitive detection of nucleic acids is paramount. Fluorescence-based techniques, particularly quantitative real-time polymerase chain reaction (qPCR), have become the gold standard for such applications. Central to the success of these assays is the effective quenching of fluorescence until a specific molecular event occurs. Black Hole Quencher®-2 (BHQ-2) has emerged as a superior dark quencher, offering significant advantages in the design and performance of nucleic acid detection probes. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and practical applications of BHQ-2 N-hydroxysuccinimide (NHS) ester in the context of nucleic acid detection.

Core Concepts: The Chemistry and Mechanism of BHQ-2

BHQ-2 is a non-fluorescent chromophore, meaning it absorbs light energy but does not re-emit it as fluorescence. This characteristic is crucial for its function as a "dark quencher," as it minimizes background signal and enhances the signal-to-noise ratio in fluorescence-based assays.[1][2] The NHS ester functionality of BHQ-2 allows for its covalent conjugation to primary amine groups, making it ideal for labeling amine-modified oligonucleotides.[3][4]

The primary mechanisms by which BHQ-2 quenches the fluorescence of a nearby reporter dye are Förster Resonance Energy Transfer (FRET) and static quenching.[1] In FRET, the excited fluorophore non-radiatively transfers its energy to the BHQ-2 molecule. Static quenching involves the formation of a ground-state complex between the fluorophore and BHQ-2, which is non-fluorescent. Both mechanisms are highly dependent on the proximity of the dye and quencher.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BHQ-2 and its performance in nucleic acid detection probes.

Table 1: Physicochemical and Spectral Properties of BHQ-2 NHS Ester

| Property | Value | Reference |

| Molecular Formula | C29H29N7O8 | [5] |

| Molecular Weight | 603.6 g/mol | [5] |

| Maximum Absorption (λmax) | 579 nm | [1] |

| Effective Quenching Range | 560 - 670 nm | [3][4][6][7] |

| Extinction Coefficient at λmax | 38,000 M⁻¹cm⁻¹ | [1][4][5] |

| Extinction Coefficient at 260 nm | 8,000 M⁻¹cm⁻¹ | [5] |

Table 2: Fluorophore Compatibility with BHQ-2

| Fluorophore | Emission Wavelength (nm) | Quenching Compatibility | Reference |

| TAMRA | 580 | Excellent | [8] |

| ROX | 608 | Excellent | [8] |

| Texas Red | 615 | Excellent | [8] |

| Cy3 | 564 | Excellent | [1] |

| Cy3.5 | 595 | Excellent | [1] |

| Cy5 | 665 | Excellent | [9] |

| Quasar 570 | 570 | Excellent | |

| CAL Fluor Red 590 | 590 | Excellent | |

| CAL Fluor Red 610 | 610 | Excellent | |

| CAL Fluor Red 635 | 635 | Excellent | |

| Pulsar 650 | 650 | Excellent | |

| Quasar 670 | 670 | Excellent | |

| Quasar 705 | 705 | Excellent | |

| Alexa Fluor 546 | 570 | Good | [3][4] |

| Alexa Fluor 555 | 565 | Good | [3][4] |

| Alexa Fluor 594 | 617 | Good | [3][4] |

| Alexa Fluor 633 | 647 | Good | [3][4] |

| Alexa Fluor 647 | 665 | Good | [3][4] |

| IRDye 650 | 668 | Good | [3][4] |

Note: Quenching efficiency is influenced by factors such as the specific oligonucleotide sequence, probe design, and assay conditions. The compatibilities listed are based on spectral overlap and established use.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound Ester

This protocol outlines the post-synthesis conjugation of this compound ester to an oligonucleotide containing a primary amine modification.

Materials:

-

Amine-modified oligonucleotide (desalted or purified)

-

This compound ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Sodium Carbonate buffer (pH 8.5-9.0)

-

Nuclease-free water

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.

-

This compound Ester Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound ester to the oligonucleotide solution.

-

Incubation: Vortex the reaction mixture thoroughly and incubate in the dark at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C.

-

Purification: The labeled oligonucleotide must be purified to remove unconjugated BHQ-2 and other reaction components. Common methods include:

-

Ethanol Precipitation: Suitable for removing the bulk of unconjugated dye.

-

Size-Exclusion Chromatography (e.g., Sephadex G-25): Effective for separating the labeled oligonucleotide from smaller molecules.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides the highest purity and is recommended for demanding applications.

-

Protocol 2: General Workflow for Nucleic Acid Detection using a BHQ-2 Labeled Probe (TaqMan-like Assay)

This protocol provides a general outline for a qPCR experiment using a 5' nuclease assay with a BHQ-2 labeled probe.

Materials:

-

Purified BHQ-2 labeled oligonucleotide probe (dual-labeled with a 5' fluorophore)

-

Forward and reverse primers

-

DNA/cDNA template

-

qPCR Master Mix (containing DNA polymerase with 5' nuclease activity, dNTPs, and buffer)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Reaction Setup: On ice, prepare the qPCR reaction mixture by combining the qPCR Master Mix, forward primer, reverse primer, BHQ-2 labeled probe, and DNA/cDNA template. A typical final concentration for the probe is 100-250 nM, and for primers is 300-900 nM. Include no-template controls (NTCs) to check for contamination.

-

Thermal Cycling: Program the qPCR instrument with the appropriate thermal cycling conditions. A typical protocol includes:

-

Initial denaturation (e.g., 95°C for 2-10 minutes)

-

40-45 cycles of:

-

Denaturation (e.g., 95°C for 15 seconds)

-

Annealing/Extension (e.g., 60°C for 60 seconds)

-

-

Data acquisition is performed during the annealing/extension step of each cycle.

-

-

Data Analysis: Analyze the amplification data using the software provided with the qPCR instrument. Determine the quantification cycle (Cq) values for each sample. The Cq value is inversely proportional to the initial amount of target nucleic acid.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound for nucleic acid detection.

Caption: Covalent labeling of an amine-modified oligonucleotide with this compound ester.

Caption: Signaling mechanism of a BHQ-2 labeled probe in a 5' nuclease assay.

Caption: Experimental workflow for nucleic acid detection using qPCR with a BHQ-2 probe.

Conclusion

This compound ester is a powerful tool for the development of highly sensitive and specific nucleic acid detection probes. Its properties as a dark quencher, combined with its convenient reactivity with amine-modified oligonucleotides, make it a preferred choice for a wide range of applications, from basic research to clinical diagnostics. By understanding the core principles of BHQ-2 chemistry and the methodologies for its implementation, researchers can significantly enhance the performance and reliability of their fluorescence-based nucleic acid detection assays. The protocols and data presented in this guide serve as a foundational resource for the effective utilization of this compound in the modern molecular biology laboratory.

References

- 1. BHQ-2 Carboxylic Acid | LGC, Biosearch Technologies [biosearchtech.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. 404 | BioChemPartner [m.biochempartner.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. BHQ-2 Carboxylic Acid, Succinimidyl Ester | LGC, Biosearch Technologies [biosearchtech.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]

- 9. researchgate.net [researchgate.net]

Black Hole Quencher-2 (BHQ-2): A Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Black Hole Quencher-2 (BHQ-2) is a highly efficient dark quencher that has become an indispensable tool in molecular biology. As a non-fluorescent chromophore, BHQ-2 absorbs the energy from a fluorescent dye and dissipates it as heat, leading to a significant reduction in background fluorescence and a superior signal-to-noise ratio in a variety of applications.[1][2] Its broad absorption spectrum, spanning from 559 to 690 nm, makes it an ideal quenching partner for a wide range of fluorophores that emit in the orange to far-red region of the spectrum.[1][3] This technical guide provides an in-depth overview of the core applications of BHQ-2, including quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into research and drug development pipelines.

Core Properties and Quenching Mechanism

BHQ-2 operates through a combination of Förster Resonance Energy Transfer (FRET) and static quenching mechanisms.[4] In FRET, the quencher and fluorophore must be in close proximity (typically 10-100 Å) for the non-radiative transfer of energy to occur.[5] Static quenching involves the formation of a ground-state complex between the fluorophore and the quencher, which also results in the non-radiative dissipation of energy.[6] This dual mechanism contributes to the high quenching efficiency of BHQ-2.

Spectral Properties

The key spectral properties of BHQ-2 are summarized in the table below.

| Property | Value | Reference |

| Maximum Absorption (λmax) | 579 nm | [4][7] |

| Absorption Range | 559 - 670 nm | [5][6] |

| Molar Extinction Coefficient at λmax | 38,000 M⁻¹cm⁻¹ | [6] |

Quenching Efficiency

BHQ-2 is renowned for its high quenching efficiency with a variety of fluorophores. The table below provides a summary of compatible fluorophores and available quantitative data.

| Fluorophore | Emission Max (nm) | Recommended Quencher | Quenching Efficiency | Reference |

| Quasar® 570 | 566 | BHQ-2 | - | [4] |

| TAMRA | 583 | BHQ-2 | ~75% (in a specific nanoparticle system) | [3][8] |

| CAL Fluor® Red 590 | 591 | BHQ-2 | - | [4] |

| ROX | 610 | BHQ-2 | - | [3][6] |

| CAL Fluor Red 610 | 610 | BHQ-2 | - | [4] |

| CAL Fluor Red 635 | 637 | BHQ-2 | - | [4] |

| Pulsar® 650 | - | BHQ-2 | - | [4] |

| Quasar 670 | 670 | BHQ-2 | - | [4] |

| Cy5 | 669 | BHQ-2 | 96% | [5][9] |

| Quasar 705 | 705 | BHQ-2 | - | [4] |

Key Applications and Experimental Protocols

Real-Time Quantitative PCR (qPCR)

The most prominent application of BHQ-2 is in dual-labeled probes for real-time qPCR, particularly in TaqMan® (hydrolysis) probes and Molecular Beacons.

TaqMan probes are oligonucleotides with a fluorophore on the 5' end and a quencher, such as BHQ-2, on the 3' end. The probe is designed to hybridize to a specific target sequence between the forward and reverse primers. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.

Experimental Workflow for TaqMan® qPCR

Caption: Workflow for a TaqMan® qPCR assay using a BHQ-2 probe.

Detailed Protocol for TaqMan® qPCR Assay:

-

Probe and Primer Design:

-

Design primers with a melting temperature (Tm) of approximately 60°C.

-

Design the BHQ-2 probe with a Tm 8-10°C higher than the primers.

-

The probe should be 20-30 nucleotides in length and lack G residues at the 5' end.[10]

-

The fluorophore (e.g., Cy5, ROX) is attached to the 5' end and BHQ-2 to the 3' end.

-

-

Reaction Setup (20 µL reaction):

| Component | Final Concentration | Volume |

| 2x qPCR Master Mix | 1x | 10 µL |

| Forward Primer (10 µM) | 200 - 900 nM | 0.4 - 1.8 µL |

| Reverse Primer (10 µM) | 200 - 900 nM | 0.4 - 1.8 µL |

| BHQ-2 Probe (10 µM) | 100 - 250 nM | 0.2 - 0.5 µL |

| Template DNA/cDNA | < 100 ng | 1 - 5 µL |

| Nuclease-free water | - | to 20 µL |

-

Thermal Cycling Protocol:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2 - 10 min | 1 |

| Denaturation | 95°C | 15 sec | 40 |

| Annealing/Extension | 60°C | 60 sec |

-

Data Analysis:

-

Determine the quantification cycle (Cq) for each sample.

-

Quantify the initial template concentration based on the Cq values.

-

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore at the 5' end and a quencher (BHQ-2) at the 3' end. In the absence of the target, the hairpin structure keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon hybridization to the target sequence, the hairpin opens, separating the fluorophore and quencher and leading to a fluorescent signal.

Experimental Workflow for Molecular Beacons

Caption: Principle of a Molecular Beacon assay with BHQ-2.

Detailed Protocol for Molecular Beacon Assay:

-

Molecular Beacon Design:

-

The loop sequence is complementary to the target nucleic acid.

-

The stem is formed by complementary arm sequences at the 5' and 3' ends.

-

The fluorophore is attached to one end and BHQ-2 to the other.

-

The Tm of the stem should be 7-10°C higher than the annealing temperature of the PCR.

-

-

Reaction Setup: The reaction setup is similar to the TaqMan assay, with the molecular beacon replacing the TaqMan probe.

-

Thermal Cycling: The thermal cycling protocol is also similar, with fluorescence measurement taken at the annealing step.

-

Data Analysis: The increase in fluorescence at each cycle is proportional to the amount of amplified product.

FRET-Based Assays for Protease Activity

BHQ-2 is widely used in FRET-based assays to monitor enzyme activity, such as proteases. In a typical assay, a peptide substrate is labeled with a fluorophore and BHQ-2. When the peptide is intact, the quencher is in close proximity to the fluorophore, and the fluorescence is quenched. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Workflow for a FRET-Based Protease Assay

Caption: Principle of a FRET-based protease assay using a BHQ-2 labeled peptide.

Detailed Protocol for FRET-Based Protease Assay:

-

Substrate Design and Synthesis:

-

Synthesize a peptide containing the specific cleavage site for the protease of interest.

-

Label one end of the peptide with a suitable fluorophore (e.g., TAMRA, Cy5) and the other end with BHQ-2.

-

-

Assay Setup (e.g., 96-well plate format):

-

Prepare a reaction buffer optimal for the protease activity.

-

Add the FRET peptide substrate to the wells at a final concentration in the low micromolar range.

-

Initiate the reaction by adding the protease.

-

Include controls with no enzyme and with a known inhibitor.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time to determine the initial reaction velocity.

-

Calculate kinetic parameters (Km and Vmax) by varying the substrate concentration.

-

Fluorescence In Situ Hybridization (FISH)

BHQ-2 can be incorporated into probes for FISH to detect and localize specific DNA or RNA sequences within cells or tissues. While less common than in qPCR, the use of a dark quencher can reduce background noise and improve the clarity of the signal. In some FISH applications, probes can be designed to fluoresce only upon binding to their target, similar to molecular beacons.

Generalized Workflow for FISH with BHQ-2 Probes

Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).

Detailed Protocol for FISH:

-

Probe Design and Synthesis:

-

Design an oligonucleotide probe complementary to the target DNA or RNA sequence.

-

Label the probe with a fluorophore and BHQ-2.

-

-

Sample Preparation:

-

Fix cells or tissue sections with a crosslinking agent like formaldehyde.

-

Permeabilize the samples to allow probe entry.

-

-

Hybridization:

-

Denature the sample DNA (if targeting DNA).

-

Apply the probe in a hybridization buffer and incubate at the appropriate temperature to allow annealing.

-

-

Washing:

-

Wash the samples to remove unbound probes.

-

-

Imaging:

-

Mount the samples with an antifade mounting medium.

-

Visualize the fluorescent signal using a fluorescence microscope.

-

Integration into Signaling Pathway Analysis

BHQ-2-based qPCR assays are instrumental in studying signaling pathways by quantifying changes in the expression of downstream target genes. Upon activation or inhibition of a signaling pathway, the transcription of specific genes is altered. These changes can be precisely measured using TaqMan probes containing BHQ-2.

Using BHQ-2 Probes in Signaling Pathway Analysis

Caption: Integration of BHQ-2 based qPCR in signaling pathway analysis.

Synthesis and Purification of BHQ-2 Labeled Oligonucleotides

BHQ-2 can be incorporated into oligonucleotides during solid-phase synthesis using a BHQ-2 phosphoramidite (B1245037) for 5' or internal labeling, or a BHQ-2 controlled pore glass (CPG) support for 3' labeling.

General Synthesis Protocol:

-

Automated DNA Synthesis: The oligonucleotide is synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry.

-

Coupling of BHQ-2: The BHQ-2 phosphoramidite is coupled to the 5' terminus or an internal position of the growing oligonucleotide chain. For 3' labeling, the synthesis is initiated from a BHQ-2 CPG support.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups are removed using a chemical treatment, such as ammonium (B1175870) hydroxide.

-

Purification: The crude BHQ-2 labeled oligonucleotide is purified, typically by High-Performance Liquid Chromatography (HPLC), to remove any unlabeled or partially synthesized products.

HPLC Purification Protocol:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in a buffer such as triethylammonium (B8662869) acetate (B1210297) (TEAA) is typically employed.

-

Detection: The elution of the oligonucleotide is monitored by UV absorbance at 260 nm, and the labeled product can also be detected at the absorbance maximum of the fluorophore and BHQ-2.

-

Fraction Collection and Desalting: The fraction containing the purified dual-labeled oligonucleotide is collected, and the solvent is evaporated. The resulting pellet is desalted to remove any residual buffer salts.

Conclusion

BHQ-2 has established itself as a cornerstone quencher in molecular biology due to its broad quenching range, high efficiency, and lack of native fluorescence. Its versatility is demonstrated in a wide array of applications, from the precise quantification of nucleic acids in qPCR to the sensitive detection of enzyme activity in FRET-based assays. The detailed protocols and workflows provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of BHQ-2 in their experimental designs, ultimately contributing to advancements in our understanding of biological processes and the development of novel therapeutics.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. What is the difference between Black Hole Quencher (BHQ) dye and TAMRA? | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 3. BHQ-1 and BHQ-2: Complementary Guardians of Fluorescenc... [sbsgenetech.com]

- 4. waters.com [waters.com]

- 5. Black Hole Quencher (BHQ) | AAT Bioquest [aatbio.com]